Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester is a chemical compound with the molecular formula and a CAS number of 57813-60-2. This compound is characterized by its unique structure, which includes a dimethylstannylene group and two thio-2,1-ethanediyl units attached to octanoic acid. The presence of tin in the molecular structure indicates that it belongs to the organotin compounds category, which are known for their diverse applications in various fields, including biochemistry and materials science.
The chemical behavior of octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester is influenced by its functional groups. It can undergo various reactions typical of carboxylic acids and organotin compounds:
The synthesis of octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester typically involves:
These steps may require careful control of reaction conditions such as temperature and pH to optimize yield and purity.
Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester finds applications in several areas:
Interaction studies involving octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester focus primarily on its reactivity with biological molecules and other chemicals. These studies are essential for understanding the environmental impact and safety profile of this compound. Organotin compounds have been evaluated for their interactions with enzymes and proteins, indicating potential toxicity pathways that need further exploration.
Several compounds share structural similarities with octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester. Here are some notable examples:
Compound Name | Molecular Formula | CAS Number |
---|---|---|
Decanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester | 67874-41-3 | |
Dodecanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester | 68928-42-7 | |
Tetradecanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester | 68928-48-3 |
The uniqueness of octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester lies in its specific chain length and the presence of two thioether linkages combined with a dimethylstannylene moiety. This combination may impart distinct physical and chemical properties compared to longer-chain analogs like dodecanoic or tetradecanoic derivatives. Additionally, the specific arrangement of sulfur and tin atoms contributes to its potential reactivity and applications in various fields.